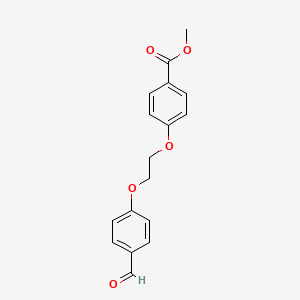

Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate

Description

Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate is a synthetic organic compound characterized by a benzoate ester core linked via an ethoxyethoxy spacer to a 4-formylphenyl group. Its molecular formula is C₁₇H₁₆O₅, with a molecular weight of 300.30 g/mol. This compound is primarily utilized in materials science and pharmaceutical research due to its dual functional groups: the formyl group (-CHO) offers reactivity for further derivatization, while the ester moiety provides stability and solubility in organic solvents. Evidence suggests its role as an intermediate in synthesizing liquid crystals and bioactive molecules .

Properties

IUPAC Name |

methyl 4-[2-(4-formylphenoxy)ethoxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-20-17(19)14-4-8-16(9-5-14)22-11-10-21-15-6-2-13(12-18)3-7-15/h2-9,12H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDWOFSBEWXFKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594777 | |

| Record name | Methyl 4-[2-(4-formylphenoxy)ethoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866003-00-1 | |

| Record name | Methyl 4-[2-(4-formylphenoxy)ethoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate typically involves the following steps:

Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and methyl 4-hydroxybenzoate.

Etherification: The hydroxyl group of 4-hydroxybenzaldehyde is etherified with 2-bromoethanol to form 4-(2-hydroxyethoxy)benzaldehyde.

Esterification: The hydroxyl group of 4-(2-hydroxyethoxy)benzaldehyde is then esterified with methyl 4-hydroxybenzoate in the presence of a suitable catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: 4-(2-(4-carboxyphenoxy)ethoxy)benzoic acid.

Reduction: 4-(2-(4-hydroxyphenoxy)ethoxy)benzoate.

Substitution: Various substituted benzoates and phenoxy derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the design of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate depends on its specific application. In general, the compound can interact with various molecular targets through its formyl and ester groups. These interactions may involve:

Covalent Bond Formation: The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Hydrogen Bonding: The ester and formyl groups can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Electrostatic Interactions: The aromatic rings and ether linkages can engage in π-π stacking and other electrostatic interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

Methyl 4-[2-(3-formylphenoxy)ethoxy]benzoate

- Structure : Differs in the position of the formyl group (3-formylphenyl vs. 4-formylphenyl).

- Impact : The meta-substitution reduces conjugation efficiency compared to the para-substituted target compound, leading to altered electronic properties and reactivity. This isomer may exhibit lower thermal stability in liquid crystal applications .

Methyl 4-((4-formylphenoxy)methyl)benzoate (4h)

- Structure : Contains a methylene (-CH₂-) linker instead of the ethoxyethoxy spacer.

- However, it may enhance crystallinity due to reduced steric hindrance .

Functional Group Variations

2-Ethoxy-4-formylphenyl 4-methylbenzoate

- Structure : Features a 4-methylbenzoate ester and a 2-ethoxy-4-formylphenyl group.

- Impact : The methyl substituent on the benzoate ring increases hydrophobicity, while the ethoxy group ortho to the formyl may sterically hinder nucleophilic reactions. This compound is less reactive in aldehyde-based coupling reactions compared to the target .

Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate

- Structure: Includes a butanoate ester and a methoxy group adjacent to the formyl.

- However, the longer butanoate chain may reduce solubility in polar solvents .

Simplified Derivatives

Methyl 4-formylbenzoate

Key Properties

| Compound | Melting Point (°C) | Solubility (Organic Solvents) | Reactivity of -CHO Group |

|---|---|---|---|

| Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate | Not reported | High in DCM, THF | High (para-substitution) |

| Methyl 4-[2-(3-formylphenoxy)ethoxy]benzoate | Not reported | Moderate in acetone | Moderate (meta-substitution) |

| Methyl 4-formylbenzoate | 80–85 | High in methanol, ethanol | High (no steric hindrance) |

Biological Activity

Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate is a synthetic compound with notable biological activities, particularly as a chymotrypsin inhibitor and an antibacterial agent. This article explores its structure, synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 300.30 g/mol. The compound features:

- Two aromatic rings

- An ester functional group

- A formyl group

The compound typically appears as a solid with a melting point range of 107 - 109 °C. Its structure is characterized by multiple bonds, including 39 total bonds, 23 non-hydrogen bonds, and 14 multiple bonds, contributing to its unique biological activities .

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of chymotrypsin, a serine protease involved in protein digestion. This inhibition suggests potential applications in controlling proteolytic activities in various physiological processes .

Antibacterial Properties

The compound has demonstrated significant antibacterial activity against various strains, including:

- Escherichia coli

- Shigella boydii

These findings indicate its potential use in developing new antibacterial therapies, particularly against resistant bacterial strains .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Chymotrypsin Inhibition : The compound may bind to the active site of chymotrypsin, preventing substrate access and thereby inhibiting enzymatic activity.

- Antibacterial Mechanism : The exact mechanism by which it exerts antibacterial effects is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4-(3-formylphenoxy)ethoxy)benzoate | Different aldehyde substitution affecting biological activity | |

| Methyl 4-(4-formylphenoxy)benzoate | Lacks the ethoxy group; simpler structure | |

| Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate | Contains a methoxy group; additional functional complexity |

This table illustrates how variations in structure can influence biological activity, emphasizing the distinct profile of this compound .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antibacterial Activity Study : A study evaluated the antibacterial efficacy against E. coli and Shigella boydii, demonstrating significant inhibition at varying concentrations. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods .

- Chymotrypsin Inhibition Assay : Another study focused on the kinetic parameters of chymotrypsin inhibition, revealing that this compound acts as a competitive inhibitor. The Ki value was calculated to provide insights into its potency .

- Structure-Activity Relationship (SAR) : Research into SAR highlighted how modifications to the formyl and ethoxy groups influence both enzyme inhibition and antibacterial effectiveness. This information is crucial for designing more potent derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.